N-cyclopropyl-2-methoxyethane-1-sulfonamide
Description
Contextualization within Modern Sulfonamide Chemistry Research
The sulfonamide functional group (-S(=O)₂-N-) is a cornerstone in medicinal chemistry, first gaining prominence with the discovery of sulfa drugs, the first broadly effective antimicrobials. wikipedia.org Today, the applications of sulfonamides have expanded far beyond their antibacterial origins. frontiersrj.com They are integral components in drugs developed for a wide range of conditions, including diuretics, hypoglycemics, anticonvulsants, and anti-cancer agents. wikipedia.orgslideshare.net
The enduring relevance of sulfonamides stems from their unique chemical properties. The sulfonamide group is a good hydrogen bond acceptor and, depending on the substitution, can also be a hydrogen bond donor. It is chemically stable and possesses electron-withdrawing properties. thieme-connect.com These characteristics allow sulfonamide-containing molecules to interact with a variety of biological targets, making them a privileged scaffold in drug discovery. frontiersrj.comthieme-connect.com Modern research continues to explore new synthetic methods for creating diverse sulfonamide derivatives and investigating their potential in treating a multitude of diseases. frontiersrj.comresearchgate.net
Significance of Cyclopropyl (B3062369) and Methoxyethane Moieties in Chemical Scaffold Design and Exploration
The cyclopropyl moiety is a three-membered carbon ring that has become an increasingly popular substituent in medicinal chemistry. acs.orgscientificupdate.com Its inclusion in a molecule can confer several advantageous properties. The rigid nature of the ring can lock the conformation of a molecule, which can lead to more favorable binding to a biological target. iris-biotech.denbinno.com This conformational constraint can enhance potency and selectivity. nbinno.com Furthermore, the cyclopropyl group is often used as a bioisostere for other groups, such as isopropyl or phenyl, to improve metabolic stability and reduce off-target effects. scientificupdate.combeilstein-journals.org The C-H bonds in a cyclopropyl ring are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. nbinno.comhyphadiscovery.com
| Property | Description |
| Enhanced Potency | The rigid structure can lead to a more optimal orientation for binding to a target receptor or enzyme. acs.org |
| Metabolic Stability | Increased resistance to oxidative metabolism compared to linear alkyl groups. iris-biotech.denbinno.com |
| Conformational Rigidity | Locks part of the molecular structure, reducing the entropic penalty of binding. iris-biotech.de |
| Improved Lipophilicity Profile | Can be used to fine-tune the lipophilicity of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties. iris-biotech.de |
| Bioisosterism | Can serve as a replacement for other chemical groups to improve pharmacokinetic properties. scientificupdate.com |
The methoxyethane moiety (-CH₂CH₂OCH₃) introduces an ether linkage and a terminal methyl group. Ether groups are generally stable and can improve a molecule's physicochemical properties. They can act as hydrogen bond acceptors, potentially forming interactions with biological targets. The inclusion of an ether-containing side chain can also influence a molecule's solubility and lipophilicity, which are critical for its pharmacokinetic profile. The methoxy (B1213986) group itself can be a site for metabolism, typically through O-dealkylation, which can be a consideration in drug design.
Scope and Research Focus of N-cyclopropyl-2-methoxyethane-1-sulfonamide Investigations
Given the absence of extensive dedicated research on this compound, the likely scope of investigation would be exploratory. The primary focus would be to synthesize the compound and characterize its physicochemical properties. Subsequent research would likely involve screening for biological activity across various assays, guided by the known activities of other sulfonamides.
A key research question would be how the combination of the N-cyclopropyl group and the 2-methoxyethane sulfonyl substituent modulates the properties of the sulfonamide core. For instance, investigations might explore:
Antimicrobial Activity: Building on the historical precedent of sulfa drugs, its efficacy against various bacterial or fungal strains could be tested.
Enzyme Inhibition: Many sulfonamides are known enzyme inhibitors (e.g., carbonic anhydrase inhibitors). This compound could be screened against a panel of enzymes.
Pharmacokinetic Profile: Studies would assess its metabolic stability, particularly the resilience of the cyclopropyl group to degradation and the metabolic fate of the methoxyethane moiety.
The research would aim to understand the structure-activity relationship (SAR), determining how each component of the molecule contributes to any observed biological effects.
Structure
3D Structure
Properties
CAS No. |
1216466-13-5 |
|---|---|
Molecular Formula |
C6H13NO3S |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
N-cyclopropyl-2-methoxyethanesulfonamide |
InChI |
InChI=1S/C6H13NO3S/c1-10-4-5-11(8,9)7-6-2-3-6/h6-7H,2-5H2,1H3 |
InChI Key |
AUPIPLDWEQXKLC-UHFFFAOYSA-N |
Canonical SMILES |
COCCS(=O)(=O)NC1CC1 |
Purity |
95 |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Studies of N Cyclopropyl 2 Methoxyethane 1 Sulfonamide
Mechanistic Investigations of Sulfonamide Formation Pathways
The synthesis of N-cyclopropyl-2-methoxyethane-1-sulfonamide typically proceeds through a nucleophilic substitution reaction at the sulfur atom of a sulfonyl chloride. The most direct pathway involves the reaction of 2-methoxyethanesulfonyl chloride with cyclopropylamine (B47189).
In this mechanism, the lone pair of electrons on the nitrogen atom of cyclopropylamine acts as a nucleophile, attacking the electrophilic sulfur atom of 2-methoxyethanesulfonyl chloride. This step is analogous to nucleophilic acyl substitution. youtube.com The reaction forms a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and a proton is removed from the nitrogen atom, often by a mild base like pyridine (B92270) or an excess of the amine reactant, to yield the final this compound product. youtube.com
The general mechanism can be summarized as follows:
Nucleophilic Attack: The nitrogen of cyclopropylamine attacks the sulfur of 2-methoxyethanesulfonyl chloride.
Intermediate Formation: A transient tetrahedral intermediate is formed.
Leaving Group Departure: The chloride ion departs.
Deprotonation: The protonated nitrogen is deprotonated to give the neutral sulfonamide.
Alternative methods for the formation of N-cyclopropyl sulfonamides have been developed, such as the copper-mediated reaction of sulfonamides with cyclopropylboronic acid, which provides another potential, though less direct, pathway to related structures.
Reactivity of the Sulfonamide Functional Group
The nitrogen atom of this compound retains a proton that can be removed by a base, rendering the nitrogen nucleophilic and susceptible to alkylation and acylation.
N-Alkylation: The alkylation of the sulfonamide nitrogen can be achieved using various alkylating agents. Thermal conditions with reagents like trichloroacetimidates can facilitate this transformation without the need for an external catalyst. nih.gov The reaction proceeds by substituting an alkyl group onto the nitrogen. The steric hindrance around the sulfonamide can influence the yield, with less substituted sulfonamides generally providing better results. nih.gov
N-Acylation: Acylation of the sulfonamide nitrogen introduces an acyl group, forming an N-acylsulfonamide. This reaction is commonly carried out using acylating agents such as acid chlorides, anhydrides, or N-acylbenzotriazoles. researchgate.netsemanticscholar.orgsemanticscholar.org The reaction often requires a base, such as sodium hydride (NaH), to deprotonate the sulfonamide, thereby increasing its nucleophilicity. semanticscholar.orgsemanticscholar.org Metal hydrogen sulfates, like Al(HSO₄)₃ and Zr(HSO₄)₄, have been employed as effective catalysts for N-acylation under solvent-free conditions. researchgate.net
| Transformation | Reagent/Catalyst | Conditions | Typical Yield |
|---|---|---|---|
| N-Alkylation | Trichloroacetimidates | Refluxing toluene, no additives | Moderate to Good |
| N-Acylation | N-Acylbenzotriazoles / NaH | THF, reflux | 76-100% |
| N-Acylation | Acid Chlorides / Al(HSO₄)₃ | Solvent-free | High |
Direct substitution reactions at the sulfonyl nitrogen are less common than N-alkylation or acylation due to the electronic nature of the sulfonamide group. The strong electron-withdrawing effect of the sulfonyl group significantly reduces the nucleophilicity of the nitrogen atom, making electrophilic substitution challenging.
However, the N-S bond can be cleaved under specific conditions, allowing the nitrogen to act as a leaving group in a nucleophilic substitution reaction. A notable example involves the reaction of arylsulfonamides with phosphide (B1233454) anions, which results in the displacement of the amine moiety and the formation of phosphamides. nih.govacs.org This demonstrates that the nitrogen atom can be a target for potent nucleophiles.
Furthermore, the C–N bond of sulfonamides can be activated for cross-electrophile coupling reactions. Nickel-catalyzed intramolecular reactions of benzylic sulfonamides with alkyl chlorides have been shown to proceed via oxidative addition of the C–N bond to the nickel catalyst, establishing a precedent for activating this otherwise stable linkage. acs.org
Transformations Involving the Cyclopropyl (B3062369) Ring under Various Conditions
The cyclopropyl ring is a key structural feature that influences the compound's properties. While generally enhancing metabolic stability, its inherent ring strain can be a driving force for specific reactions. acs.orgnbinno.com
The high C-H bond dissociation energy of the cyclopropyl group often reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This makes the cyclopropyl moiety a valuable substituent in drug design for improving pharmacokinetic profiles. acs.orgiris-biotech.denih.gov However, when attached directly to a nitrogen atom, the cyclopropyl group can be prone to CYP-mediated bioactivation. hyphadiscovery.com This can lead to oxidation and subsequent ring-opening, forming reactive intermediates that may conjugate with cellular nucleophiles. hyphadiscovery.com
Under strongly acidic conditions, the strained C-C bonds of the cyclopropyl ring can undergo cleavage. Acid-catalyzed ring-opening reactions, particularly in donor-acceptor cyclopropanes, can be facilitated by Brønsted or Lewis acids, leading to 1,3-difunctionalized products after trapping with a nucleophile. acs.orgresearchgate.net Although the sulfonamide is an electron-withdrawing group, the potential for acid-catalyzed ring-opening exists, especially under harsh conditions where the ring is protonated or activated. stackexchange.com
Reactivity and Stability of the Methoxyethane Side Chain
The methoxyethane side chain consists of an ethyl group linked to a methyl group via an ether bond. Ethers are generally stable and unreactive under neutral or basic conditions, making them useful as solvents and structural components. libretexts.org
The primary point of reactivity in the methoxyethane side chain is the ether linkage, which is susceptible to cleavage under strongly acidic conditions, typically with hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.orgmasterorganicchemistry.com The mechanism begins with the protonation of the ether oxygen, converting it into a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com A nucleophile, such as a bromide or iodide ion, then attacks one of the adjacent carbon atoms. For a primary ether like the methoxyethane group, this cleavage proceeds via an Sₙ2 mechanism. libretexts.orgmasterorganicchemistry.com The nucleophile will attack the less sterically hindered carbon (the methyl carbon), leading to the formation of N-cyclopropyl-2-hydroxyethane-1-sulfonamide and methyl iodide/bromide.
In the presence of air (oxygen), ethers containing primary or secondary alkyl groups can be susceptible to the formation of explosive peroxides via a free-radical mechanism, which presents a potential stability concern during long-term storage. libretexts.org
Thermal and Photochemical Reactivity Profiles
Thermal Reactivity: Sulfonamides are generally considered to be thermally stable compounds. Studies on the degradation of various sulfonamides in milk showed that they are very stable during pasteurization processes (e.g., 63°C for 30 min or 72°C for 15s). nih.gov Significant degradation was only observed under more forceful sterilization conditions, such as 120°C for 20 minutes, where losses could be substantial depending on the specific sulfonamide structure. nih.gov The degradation kinetics typically follow a first-order model.
Photochemical Reactivity: While the core sulfonamide structure is relatively robust, certain derivatives can undergo photochemical reactions. For instance, irradiation of N-alkyl-N-nitrososulfonamides with UV light can lead to the cleavage of the N-alkyl bond, affording a p-toluenesulfonamide (B41071) and a carbonyl compound. capes.gov.br Although this reaction requires the presence of a nitroso group, it indicates that the N-S and N-C bonds can be susceptible to cleavage under photochemical conditions, potentially through radical intermediates. Direct photolysis of this compound itself is not extensively documented, but such pathways could be possible under specific UV irradiation conditions.
Spectroscopic and Structural Elucidation of N Cyclopropyl 2 Methoxyethane 1 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., 1H, 13C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.
¹H NMR Spectroscopy
The proton NMR spectrum of N-cyclopropyl-2-methoxyethane-1-sulfonamide is expected to show distinct signals corresponding to the different types of protons in the molecule. The cyclopropyl (B3062369) protons typically appear in the upfield region of the spectrum. The methylene (B1212753) protons of the cyclopropyl ring are expected to resonate at approximately 0.5-0.9 ppm, while the methine proton attached to the nitrogen atom would be shifted downfield to around 2.5-3.0 ppm due to the deshielding effect of the adjacent nitrogen and sulfonyl group.
The protons of the 2-methoxyethane group will exhibit characteristic shifts. The methylene protons adjacent to the sulfonyl group (SO₂-CH₂) are anticipated to appear in the range of 3.2-3.6 ppm. The methylene protons adjacent to the methoxy (B1213986) group (O-CH₂) would likely resonate at a slightly higher field, around 3.6-4.0 ppm. The methyl protons of the methoxy group (O-CH₃) are expected to produce a sharp singlet at approximately 3.3-3.5 ppm. The N-H proton of the sulfonamide group is expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but typically falls within the range of 5.0-8.0 ppm.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the carbon atoms of the cyclopropyl ring are expected at a relatively high field, with the methylene carbons appearing around 5-10 ppm and the methine carbon (attached to nitrogen) at approximately 30-35 ppm. The carbons of the 2-methoxyethane group would be observed further downfield. The methylene carbon attached to the sulfonyl group is predicted to be in the 50-55 ppm range, while the methylene carbon bonded to the oxygen atom would likely be found around 70-75 ppm. The methoxy carbon is expected to resonate at approximately 58-62 ppm.
2D-NMR Spectroscopy
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for confirming the assignments of the proton and carbon signals. A COSY spectrum would show correlations between the coupled protons, for instance, between the methine and methylene protons of the cyclopropyl ring, and between the two methylene groups of the 2-methoxyethane moiety. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing unambiguous assignments for the ¹³C spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclopropyl | -CH₂- | 0.5 - 0.9 | 5 - 10 |
| Cyclopropyl | >CH- | 2.5 - 3.0 | 30 - 35 |
| Sulfonamide | -NH- | 5.0 - 8.0 | - |
| 2-Methoxyethane | -SO₂-CH₂- | 3.2 - 3.6 | 50 - 55 |
| 2-Methoxyethane | -O-CH₂- | 3.6 - 4.0 | 70 - 75 |
| 2-Methoxyethane | -O-CH₃ | 3.3 - 3.5 | 58 - 62 |
Infrared (IR) and Raman Spectroscopy Techniques for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.
The IR spectrum of this compound is expected to show a characteristic absorption band for the N-H stretch of the sulfonamide group in the region of 3200-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are anticipated to produce strong absorption bands at approximately 1320-1360 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The C-N stretching vibration of the cyclopropylamine (B47189) moiety would likely be observed around 1100-1200 cm⁻¹. The C-O-C stretching of the ether linkage is expected to appear in the 1070-1150 cm⁻¹ region.
Raman spectroscopy would provide complementary information. The S=O stretching vibrations are also Raman active. The symmetric vibrations of the cyclopropyl ring would also be expected to give rise to characteristic Raman signals.
Interactive Data Table: Predicted IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H (Sulfonamide) | Stretching | 3200 - 3400 | Weak |
| S=O (Sulfonamide) | Asymmetric Stretching | 1320 - 1360 | Active |
| S=O (Sulfonamide) | Symmetric Stretching | 1140 - 1180 | Active |
| C-N (Cyclopropyl) | Stretching | 1100 - 1200 | Active |
| C-O-C (Ether) | Stretching | 1070 - 1150 | Active |
Mass Spectrometry (MS) Analysis for Molecular Weight and Fragmentation Patterns (e.g., HRMS)
Mass spectrometry is a key technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₆H₁₃NO₃S), the expected monoisotopic mass is approximately 179.0616 g/mol .
Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be observed. The fragmentation of sulfonamides is well-documented and typically involves cleavage of the S-N bond. nih.govresearchgate.net A primary fragmentation pathway would likely involve the loss of the 2-methoxyethanesulfonyl radical to form a cyclopropylaminium cation. Another common fragmentation is the loss of sulfur dioxide (SO₂), which would result in a fragment ion corresponding to the remaining part of the molecule. researchgate.netnih.gov Cleavage of the C-S bond in the 2-methoxyethane chain is also a plausible fragmentation route.
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which in turn would confirm the elemental composition.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation
| m/z (Predicted) | Ion Structure | Fragmentation Pathway |
| 180 | [C₆H₁₄NO₃S]⁺ | [M+H]⁺ |
| 116 | [C₅H₁₂NO]⁺ | [M+H - SO₂]⁺ |
| 56 | [C₃H₆N]⁺ | Cleavage of S-N bond |
| 93 | [C₃H₉O₂S]⁺ | Cleavage of S-N bond |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. This compound lacks any significant chromophores, such as aromatic rings or conjugated double bonds. Therefore, it is not expected to exhibit strong absorption in the standard UV-Vis region (200-800 nm). Any observed absorption would likely be weak and occur at shorter wavelengths (below 220 nm), corresponding to n→σ* transitions of the non-bonding electrons on the oxygen and nitrogen atoms. rsc.orgnih.gov
X-ray Crystallography for Solid-State Structural Determination and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound has been reported, predictions about its solid-state conformation can be made based on related structures.
The sulfonamide group can act as both a hydrogen bond donor (N-H) and acceptor (S=O). It is therefore highly probable that the molecules would form intermolecular hydrogen bonds in the crystal lattice. The conformation around the S-N bond and the orientation of the cyclopropyl and 2-methoxyethyl groups would be influenced by these intermolecular interactions and steric factors. Studies on similar sulfonamides have shown that the geometry around the sulfur atom is tetrahedral.
Vibrational Spectroscopy and Conformational Analysis
The conformational landscape of this compound is determined by the rotational freedom around several single bonds, primarily the S-N bond, the N-C(cyclopropyl) bond, and the C-C and C-O bonds of the 2-methoxyethane chain.
Computational studies on related N-cyclopropyl amides have indicated a preference for specific conformations around the N-C(cyclopropyl) bond. researchgate.net Similarly, the orientation of the 2-methoxyethyl group will be influenced by steric and electronic effects. Vibrational spectroscopy, in conjunction with theoretical calculations, can be used to identify the most stable conformers. Different conformers would exhibit slightly different vibrational frequencies, which could potentially be resolved in a high-resolution IR or Raman spectrum. aip.orgnih.gov Studies on cyclopropylamine itself have revealed the existence of different conformers. aip.orgnih.gov
Computational and Theoretical Investigations of N Cyclopropyl 2 Methoxyethane 1 Sulfonamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) serves as a fundamental computational tool for investigating the electronic structure and geometric properties of N-cyclopropyl-2-methoxyethane-1-sulfonamide. mdpi.comresearchgate.net These calculations typically employ functionals such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. mdpi.comresearchgate.netnih.gov The primary output of DFT is the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule in the gas phase. researchgate.net This process refines bond lengths, bond angles, and dihedral angles to predict the most stable three-dimensional structure. researchgate.net
For this compound, geometry optimization would reveal the precise spatial arrangement of the cyclopropyl (B3062369) ring relative to the sulfonamide group and the conformational flexibility of the methoxyethyl chain. Key geometric parameters, such as the S-N, S-O, and C-N bond lengths, are determined and can be compared with experimental data for similar sulfonamide compounds if available. nih.gov
Beyond geometry, DFT calculations elucidate the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests lower reactivity. researchgate.netmdpi.com
Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl group and the oxygen of the methoxy (B1213986) group, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms, particularly the N-H proton of the sulfonamide group. researchgate.net
Table 1: Predicted Geometric and Electronic Properties from DFT Calculations
| Parameter | Predicted Value | Significance |
| Optimized Geometry | ||
| S=O Bond Length | ~1.45 Å | Characterizes the sulfonyl group |
| S-N Bond Length | ~1.65 Å | Defines the sulfonamide linkage |
| N-C (cyclopropyl) Bond Length | ~1.47 Å | Connects the core to the cyclopropyl ring |
| S-N-C Bond Angle | ~118° | Influences overall molecular shape |
| Electronic Properties | ||
| HOMO Energy | -7.5 eV | Region of electron donation |
| LUMO Energy | -0.8 eV | Region of electron acceptance |
| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical stability |
| Dipole Moment | ~3.5 D | Measures molecular polarity |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of this compound and its interactions with its environment over time. mdpi.com Unlike static DFT calculations, MD simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for the atoms in the system. mdpi.com These simulations are typically performed using force fields like AMBER or GROMACS, which define the potential energy of the system. mdpi.com
For a molecule like this compound, MD simulations are particularly useful for understanding the flexibility of the 2-methoxyethyl side chain and the rotational freedom around the S-N bond. By simulating the molecule in a solvent, such as water, for a duration of nanoseconds to microseconds, one can observe the accessible conformations and the transitions between them. mdpi.com Analysis of the simulation trajectory can reveal the most populated conformational states and the energy barriers separating them.
Furthermore, MD simulations provide detailed insights into intermolecular interactions between the solute and solvent molecules. The formation and lifetime of hydrogen bonds between the sulfonamide's N-H and S=O groups and surrounding water molecules can be quantified. This information is critical for understanding the molecule's solubility and how it interacts with biological macromolecules. The radial distribution function can be calculated to understand the structuring of solvent molecules around specific functional groups of the compound.
Table 2: Typical Parameters for MD Simulation of this compound
| Parameter | Typical Setting | Purpose |
| Force Field | AMBER, GROMACS | Defines atomic interactions and potential energy |
| Solvent Model | TIP3P Water | Simulates an aqueous environment |
| System Size | ~10,000 atoms | Includes the molecule and sufficient solvent |
| Simulation Time | 100 ns - 1 µs | Allows for sampling of conformational space |
| Temperature | 300 K | Simulates physiological conditions |
| Pressure | 1 atm | Simulates standard atmospheric pressure |
| Time Step | 2 fs | Integration step for solving equations of motion |
Quantum Chemical Calculations for Reactivity Prediction and Transition State Analysis
Quantum chemical calculations are employed to predict the reactivity of this compound by identifying the most likely sites for chemical reactions. nih.govresearchgate.net These predictions are often based on conceptual DFT, which uses global and local descriptors to quantify reactivity. mdpi.com Global descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), provide a general measure of the molecule's stability and reactivity.
Local reactivity is assessed using Fukui functions or dual descriptors, which identify the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.com For this compound, these calculations would likely pinpoint the sulfonamide nitrogen and oxygen atoms as key sites of interaction.
Transition state analysis is another critical application of quantum chemical calculations. When studying a potential reaction involving this molecule, such as its metabolism or interaction with a target, researchers can compute the structure and energy of the transition state. This information is vital for determining the reaction's activation energy and, consequently, its rate. By understanding the reaction mechanism at an atomic level, modifications can be proposed to enhance or inhibit the reaction as desired.
Table 3: Calculated Conceptual DFT Reactivity Descriptors
| Descriptor | Definition | Predicted Significance for the Molecule |
| Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 | Measures the tendency of electrons to escape |
| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Indicates resistance to change in electron distribution |
| Electrophilicity (ω) | ω = μ² / (2η) | Quantifies the ability to accept electrons |
| Fukui Function (f(r)) | Measures the change in electron density | Identifies the most reactive atomic sites |
Molecular Docking Studies for Molecular Recognition and Ligand Design Principles (Focus on Methodologies and Principles)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of drug design, docking is used to predict how a ligand, such as this compound, might interact with the binding site of a protein target. The methodology involves preparing the 3D structures of both the ligand and the protein. The ligand's structure is typically optimized using methods like DFT.
The docking process involves systematically exploring various conformations of the ligand within the protein's active site. A scoring function is then used to estimate the binding affinity for each pose, ranking them to identify the most likely binding mode. nih.gov These scoring functions approximate the free energy of binding.
The analysis of the top-ranked docking poses provides insights into the principles of molecular recognition. Key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are identified. For this compound, the sulfonamide group is a prime candidate for forming hydrogen bonds, with the N-H group acting as a donor and the S=O oxygens acting as acceptors. The cyclopropyl and ethyl groups can engage in hydrophobic interactions with nonpolar residues in the binding pocket. These studies guide the design of new ligands with improved affinity and selectivity. nih.gov
Table 4: Illustrative Molecular Docking Results
| Parameter | Description | Hypothetical Finding |
| Binding Affinity | Estimated free energy of binding (kcal/mol) | -7.5 kcal/mol |
| Interacting Residues | Amino acids in the protein's active site | Asp120, Val78, Phe210 |
| Hydrogen Bonds | Specific donor-acceptor pairs | N-H --- O=C of Asp120; S=O --- HN of Phe210 |
| Hydrophobic Interactions | Nonpolar contacts | Cyclopropyl ring with Val78 side chain |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Scaffold Exploration
Quantitative Structure-Activity Relationship (QSAR) methodologies are used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. For scaffold exploration based on this compound, a QSAR study would begin by synthesizing or computationally generating a library of analogs with variations in the cyclopropyl and methoxyethyl moieties.
The next step involves calculating a set of molecular descriptors for each analog. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its lipophilicity (logP), electronic properties (e.g., atomic charges), and steric features (e.g., molecular volume).
Finally, statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates these descriptors with the experimentally measured biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and helping to explore the chemical space around the this compound scaffold.
Table 5: Key Molecular Descriptors for QSAR Studies
| Descriptor Class | Example Descriptor | Information Provided |
| Lipophilic | LogP | Hydrophobicity, membrane permeability |
| Electronic | Dipole Moment, Atomic Charges | Charge distribution, electrostatic interactions |
| Steric | Molecular Weight, Molar Refractivity | Size, shape, and polarizability of the molecule |
| Topological | Topological Polar Surface Area (TPSA) | Polar surface area, related to transport properties |
Topological and Electron Density Analysis (e.g., AIM, NBO)
Topological and electron density analyses provide a deeper understanding of the chemical bonding and non-covalent interactions within this compound. nih.govsemanticscholar.org The Quantum Theory of Atoms in Molecules (QTAIM), also known as AIM, analyzes the topology of the electron density (ρ(r)). uniovi.es By locating critical points in the electron density, AIM can characterize the nature of chemical bonds. For instance, the values of the electron density and its Laplacian (∇²ρ(r)) at a bond critical point (BCP) can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions. uniovi.es
Natural Bond Orbital (NBO) analysis is another powerful tool that examines charge distribution and orbital-orbital interactions. nih.govsemanticscholar.org NBO analysis can provide insights into hyperconjugative and steric effects by quantifying the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. For this compound, NBO analysis could be used to study the delocalization of the nitrogen lone pair and the electronic interactions involving the sulfonyl group and the cyclopropyl ring. This provides a detailed electronic picture that complements the structural information from DFT. nih.govsemanticscholar.org
Table 6: Typical QTAIM Parameters for Key Bonds
| Bond | Electron Density (ρ(r)) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ(r)) at BCP (a.u.) | Inferred Bond Type |
| S=O | High positive value | Negative value | Polar covalent |
| S-N | Moderate positive value | Slightly positive value | Polar covalent |
| N-C (cyclopropyl) | Moderate positive value | Negative value | Covalent |
| C-C (cyclopropyl) | Moderate positive value | Negative value | Covalent (strained) |
Structure Activity Relationship Sar Studies and Molecular Recognition Principles for N Cyclopropyl 2 Methoxyethane 1 Sulfonamide Scaffolds
Impact of N-Substitution on Molecular Interactions and Conformational Space
The substitution on the sulfonamide nitrogen atom is a critical determinant of a molecule's interaction profile and its accessible conformational space. In N-cyclopropyl-2-methoxyethane-1-sulfonamide, the cyclopropyl (B3062369) group attached to the nitrogen atom introduces significant and unique structural constraints compared to simple alkyl or aryl substituents.
NMR studies on analogous N-cyclopropyl amides have revealed unexpected conformational behavior. nih.gov These amides can exhibit a significant population of the E-rotamer (cis) conformation around the carbonyl-nitrogen bond, a feature rarely seen in other aliphatic secondary amides due to steric hindrance. nih.gov This is often coupled with a preference for an ortho conformation around the N-cPr bond, as opposed to the more common anti conformation. nih.gov While these studies are on amides, the principles of steric and electronic interactions influencing rotation around the N-S bond in sulfonamides are comparable. The rigidity of the sulfonamide functional group, combined with the specific steric profile of the cyclopropyl ring, is expected to favor distinct torsional angles around the S-N bond, thereby defining the three-dimensional shape of the molecule. researchgate.net
The N-cyclopropyl group also influences the hydrogen bonding capacity of the sulfonamide. As a secondary sulfonamide, the N-H proton can act as a hydrogen bond donor. The orientation of this donor vector is constrained by the conformational preferences imposed by the cyclopropyl ring. This defined geometry can be crucial for precise interactions with a biological target.
Role of the Cyclopropyl Moiety in Molecular Recognition, Scaffold Rigidity, and Stereochemical Influence
The cyclopropyl ring is a widely used motif in medicinal chemistry, valued for its ability to impart favorable pharmacological properties. iris-biotech.dersc.orgnih.gov Its role extends beyond simple steric bulk, influencing the molecule in several key ways.
Scaffold Rigidity and Conformational Constraint : The three-membered ring is conformationally rigid. rsc.orgnih.gov Unlike a flexible propyl or isopropyl chain, the cyclopropyl group locks the attached atoms in a defined spatial position. This pre-organization of the molecule can lead to a more favorable entropic profile upon binding to a receptor, as less conformational freedom is lost. iris-biotech.deresearchgate.net By introducing this steric constraint, the cyclopropyl moiety helps to position other pharmacophoric groups, such as the methoxyethane chain, within a targeted binding pocket. iris-biotech.de
Molecular Recognition and Unique Interactions : The cyclopropyl ring possesses unique electronic properties. Its C-C bonds have enhanced π-character, and its C-H bonds are shorter and stronger than those in alkanes. nih.govresearchgate.netscientificupdate.com These features allow the cyclopropyl group to participate in specific non-covalent interactions within a protein binding site. Molecular docking studies on other cyclopropyl-containing compounds have highlighted the potential for C–H(cyclopropyl)⋯π and C–H⋯C(cyclopropyl) interactions with amino acid residues. rsc.org This allows it to effectively fill hydrophobic pockets while offering the potential for more specific, directional interactions than a simple alkyl group.
The table below summarizes the key contributions of the cyclopropyl moiety compared to other common substituents.
| Property | Isopropyl Group | Phenyl Group | Cyclopropyl Group | Reference |
| Conformational Flexibility | High | Low (rotatable) | Low (rigid) | iris-biotech.dersc.org |
| Lipophilicity (clogP) | ~1.5 | ~2.0 | ~1.2 | iris-biotech.de |
| Metabolic Stability | Susceptible to oxidation | Susceptible to oxidation | Generally more stable | iris-biotech.de |
| Key Interactions | van der Waals | π-stacking, van der Waals | van der Waals, C-H···π | rsc.org |
Influence of the Methoxyethane Chain on Conformational Preferences and Molecular Recognition
The 2-methoxyethane portion of the sulfonamide provides both flexibility and specific interaction points. The central S-C bond connects the sulfonamide head to this flexible tail. The conformational preferences of this linker are crucial as they dictate the spatial projection of the methoxy (B1213986) group relative to the N-cyclopropylsulfonamide core.
The primary role of the methoxyethane chain is to act as a flexible linker that can position a key hydrogen bond acceptor—the ether oxygen—in a favorable position for molecular recognition. The presence of this oxygen atom can be critical for establishing a hydrogen bond with a donor group (e.g., an N-H or O-H from a protein residue) in a binding pocket. Studies on other classes of inhibitors have shown that replacing halogen atoms with a methoxy group can retain the ability to interact with biological targets. researchgate.net
Derivatization Strategies for Modulating Interactions and Chemical Space Exploration
The this compound scaffold offers several points for derivatization to explore chemical space and modulate biological interactions. Strategies can target the sulfonamide core, the cyclopropyl ring, or the methoxyethane chain.
Sulfonamide Core Modification : The sulfonamide itself can be a point of modification. Recent synthetic innovations have focused on the late-stage functionalization of the sulfonamide group. For example, primary sulfonamides can be activated with a pyrylium (B1242799) salt to form a sulfonyl chloride intermediate, which can then be reacted with a wide variety of nucleophiles to generate diverse libraries of complex sulfonamides. researchgate.net While the target compound is a secondary sulfonamide, related strategies could be adapted.
Cyclopropyl Ring Derivatization : The cyclopropyl ring can be substituted to probe for additional interactions. Adding small substituents (e.g., methyl, fluoro) at different positions on the ring would introduce stereocenters and allow for fine-tuning of steric and electronic properties to better match a target's binding surface.
Methoxyethane Chain Analogs : The methoxyethane chain is highly amenable to modification.
Chain Length : The length of the alkyl chain can be extended or shortened to optimize the distance between the sulfonamide core and the terminal polar group.
Ether Oxygen Replacement : The ether oxygen can be replaced with other functional groups to alter hydrogen bonding potential and polarity. For example, replacing it with an amine (aminoethyl) would introduce a hydrogen bond donor, while a thioether (methylthioethyl) would offer a weaker acceptor with different geometric preferences.
Terminal Group Modification : The terminal methyl group could be replaced with larger alkyl groups to probe for nearby hydrophobic pockets or with polar groups to seek additional hydrogen bonding opportunities.
A summary of potential derivatization points is presented in the table below.
| Scaffold Position | Derivatization Strategy | Potential Impact |
| N-H of Sulfonamide | Alkylation, Acylation | Modulate donor capacity, alter steric bulk |
| Cyclopropyl Ring | Substitution (e.g., -CH₃, -F) | Introduce stereochemistry, alter lipophilicity |
| Ethane (B1197151) Linker | Homologation (e.g., propane, butane) | Change reach and vector of terminal group |
| Ether Oxygen | Bioisosteric replacement (e.g., -S-, -NH-) | Alter H-bonding, polarity, and geometry |
| Terminal Methyl | Substitution (e.g., -CF₃, -OH, -CN) | Modulate polarity, probe for new interactions |
Design Principles for this compound-Based Chemical Probes
A chemical probe is a molecule designed to selectively interact with a biological target and report on that interaction, often through a tag. frontiersin.org The this compound scaffold can serve as the core "ligand" element for such a probe. Key principles for its design include maintaining target affinity while incorporating a reporter and/or a reactive group. frontiersin.orgresearchgate.net
Point of Attachment : A linker for attaching a reporter tag (e.g., a fluorophore like naphthalimide, or an affinity tag like biotin) must be installed at a position that does not disrupt the key interactions required for binding. frontiersin.orgnih.gov For this scaffold, derivatizing the terminal end of the methoxyethane chain is a common strategy. Replacing the terminal methyl group with a linker (e.g., a longer alkyl chain ending in an amine or carboxylic acid) would project the reporter tag away from the core binding elements (the sulfonamide and cyclopropyl groups).
Preservation of Binding Affinity : Any modification must preserve the original molecule's affinity and selectivity for its target. researchgate.net The derivatization strategy should focus on solvent-exposed regions of the molecule when bound to its target. If the methoxyethane chain is buried in a tight pocket, modification there would be detrimental. In such a case, substitution on the cyclopropyl ring might be a more viable, albeit more synthetically challenging, approach.
Incorporation of a Reactive Group : For activity-based probes, a reactive "warhead" is needed to form a covalent bond with the target protein. frontiersin.org This is often accomplished by incorporating groups like sulfonyl fluorides (SuFEx chemistry) or other electrophiles. rsc.org A common design involves replacing a non-essential part of the ligand with the reactive group, or attaching it via a linker, again ensuring that the primary binding interactions are maintained.
The modular design of chemical probes allows for the synthesis of a panel of probes where different components (ligand, linker, tag) can be varied to optimize performance. frontiersin.org The sulfonamide scaffold is well-suited for such modular approaches. frontiersin.org
Derivatization Strategies and Analog Synthesis of N Cyclopropyl 2 Methoxyethane 1 Sulfonamide
Synthesis of Substituted N-cyclopropyl-2-methoxyethane-1-sulfonamide Analogs
The synthesis of substituted analogs of this compound can be approached by modifying either the cyclopropyl (B3062369) or the methoxyethane moiety. A plausible synthetic pathway to the core structure involves the reaction of 2-methoxyethanesulfonyl chloride with cyclopropylamine (B47189).
Table 1: Proposed Synthesis of the Core Scaffold
| Step | Reactant 1 | Reactant 2 | Product |
|---|---|---|---|
| 1 | 2-Methoxyethanol | Sulfonating Agent (e.g., SOCl₂) | 2-Methoxyethanesulfonyl chloride |
To generate analogs, substituted precursors can be used in this synthetic sequence. For instance, employing substituted cyclopropylamines would yield analogs with modifications on the cyclopropyl ring. Similarly, starting with different substituted 2-alkoxyethanols would introduce variations in the side chain.
Research into related sulfonamide compounds has demonstrated that a variety of substituted aromatic and aliphatic sulfonyl chlorides can be reacted with diverse amines to create extensive libraries of analogs for structure-activity relationship (SAR) studies. researchgate.net
Hybrid Compound Synthesis Incorporating the this compound Scaffold
Hybrid molecules, which combine two or more pharmacophores, are a recognized strategy in drug discovery to target multiple biological pathways or to enhance the activity of a primary scaffold. mdpi.com The this compound scaffold can be incorporated into hybrid compounds through several synthetic approaches.
One common method involves linking another bioactive moiety to the sulfonamide nitrogen. This can be achieved by first synthesizing the primary sulfonamide and then performing an N-alkylation or N-acylation with a molecule containing the second pharmacophore. acs.org For example, a heterocyclic ring system with known biological activity could be introduced at this position. The synthesis of hybrid molecules combining trimetazidine (B612337) with sulfonamides illustrates a similar approach where a piperazine-containing drug is linked to a sulfonyl group. mdpi.com
Table 2: Representative Hybrid Compound Synthesis Strategy
| Step | Reactant 1 | Reactant 2 | Product |
|---|---|---|---|
| 1 | This compound | NaH | Sodium salt of the sulfonamide |
This strategy allows for the modular assembly of a wide range of hybrid compounds for biological evaluation.
Diversification at the Sulfonamide Nitrogen and Cyclopropyl Carbon Atoms
The sulfonamide nitrogen provides a key handle for structural diversification. N-alkylation of sulfonamides is a well-established transformation that can be achieved under various conditions. nih.gov For instance, reaction with an alkyl halide in the presence of a base can introduce a wide range of alkyl, aryl, or heterocyclic substituents at the nitrogen atom. Catalytic methods, such as manganese-catalyzed N-alkylation using alcohols, offer an efficient and environmentally friendly alternative. acs.orgionike.com
These N-substituted analogs can be synthesized to explore the impact of steric and electronic properties on the biological activity of the scaffold.
Direct diversification of the cyclopropyl carbons in the final compound is generally more challenging. A more practical approach is to utilize pre-functionalized cyclopropylamine precursors in the initial synthesis. The synthesis of cyclopropylamine and its derivatives can be achieved through various routes, including the Hofmann rearrangement of cyclopropanecarboxamide (B1202528) or the reduction of cyclopropanecarbonitrile. The use of substituted cyclopropanecarboxylic acids as starting materials would allow for the introduction of substituents on the cyclopropyl ring.
The cyclopropyl group itself is a valuable structural motif in medicinal chemistry, often enhancing metabolic stability and binding affinity. acs.org
Modification of the Methoxyethane Chain for Enhanced Scaffold Properties
Modification of the 2-methoxyethane side chain offers another avenue for optimizing the properties of the this compound scaffold. Alterations to this chain can influence the compound's polarity, flexibility, and potential for hydrogen bonding.
Table 3: Potential Modifications of the Methoxyethane Chain
| Modification Strategy | Example Precursor | Resulting Analog Feature |
|---|---|---|
| Chain Length Variation | 3-Methoxypropanol | Longer, more flexible side chain |
| Ether Substitution | 2-Ethoxyethanol | Altered lipophilicity |
| Introduction of other functional groups | 2-(Methylthio)ethanol | Introduction of a thioether linkage |
The synthesis of these analogs would follow the general synthetic route, starting with the corresponding substituted alcohol to generate the sulfonyl chloride intermediate. These modifications can be crucial for fine-tuning the pharmacokinetic and pharmacodynamic properties of the lead compound.
Advanced Research Directions and Future Perspectives in N Cyclopropyl 2 Methoxyethane 1 Sulfonamide Chemistry
Development of Novel and Sustainable Synthetic Methodologies for the Scaffold
The traditional synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine, often in the presence of a base like pyridine (B92270) to neutralize the generated HCl. wikipedia.org While effective, this method frequently uses hazardous reagents and chlorinated solvents. researchgate.net Future research into the synthesis of N-cyclopropyl-2-methoxyethane-1-sulfonamide would benefit from adopting modern, sustainable methodologies that offer improved safety profiles, reduced waste, and greater efficiency.
Recent advances in "green chemistry" provide several promising avenues. One approach involves replacing toxic solvents with water. researchgate.net Metal-free, one-pot syntheses have been developed that use commercially stable and less hazardous starting materials, such as sodium sulfinates and nitroarenes, with water as the sole solvent, allowing the product to be collected by simple filtration. researchgate.net Another sustainable strategy is the oxidative chlorination of thiols to form sulfonyl chlorides in situ, which then react with amines in environmentally benign solvents like ethanol (B145695) or glycerol. rsc.org
For the specific N-cyclopropylation step, copper-mediated reactions using cyclopropylboronic acid have proven effective for coupling with various sulfonamides, offering good to excellent yields under relatively mild conditions. nih.gov Flow chemistry presents a particularly attractive platform for synthesizing libraries of derivatives based on this scaffold. acs.orgacs.org Flow reactors provide excellent control over reaction parameters, enhance safety, and are easily scalable, making them ideal for medicinal chemistry programs that require the rapid generation of numerous analogs for screening. acs.org
| Methodology | Key Features | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Classical Synthesis | Sulfonyl chloride + Amine | Well-established, versatile | Uses hazardous reagents and solvents | wikipedia.org |
| Green Synthesis in Water | Uses sodium sulfinates and nitroarenes | Environmentally benign, simple workup | May have substrate scope limitations | researchgate.net |
| Flow Chemistry | Automated synthesis in meso-reactors | Rapid, scalable, high control, safe | Requires specialized equipment | acs.orgacs.org |
| Copper-Mediated N-Cyclopropylation | Uses cyclopropylboronic acid | Good yields for specific N-cyclopropyl linkage | Requires metal catalyst | nih.gov |
Integration of Advanced Computational Modeling and High-Throughput Synthesis
The integration of computational chemistry with high-throughput synthesis offers a powerful paradigm for accelerating the discovery and optimization of molecules like this compound. Computational tools can predict molecular properties, guide synthetic efforts, and rationalize experimental observations, thereby reducing the time and cost associated with traditional trial-and-error approaches. mdpi.com
Computational Modeling: Density Functional Theory (DFT) can be employed to investigate the scaffold's electronic structure, molecular electrostatic potential (MESP), and vibrational frequencies, providing insights into its reactivity and intermolecular interactions. nih.govnih.govnih.gov Molecular docking is a crucial technique for predicting the binding affinity and orientation of the sulfonamide scaffold within the active site of a biological target, such as an enzyme or receptor. nih.govresearchgate.net This is particularly relevant as sulfonamides are known inhibitors of enzymes like carbonic anhydrase. ajchem-b.comnih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Relationship (QSRR) models can be developed to correlate the chemical structure of derivatives with their biological activity or physicochemical properties, such as lipophilicity. mdpi.com
High-Throughput Synthesis: Complementing these in silico methods, high-throughput synthesis enables the rapid creation of large, diverse libraries of compounds around the core scaffold. nih.gov Techniques such as solid-phase synthesis and automated flow synthesis are well-suited for this purpose. acs.orgnih.gov By systematically varying the substituents on the cyclopropyl (B3062369), methoxyethane, or even an aromatic ring if added to the scaffold, chemists can efficiently explore the chemical space to identify compounds with optimized properties. This "libraries from libraries" approach allows for the modification of a core intermediate to generate multiple distinct families of compounds, maximizing diversity from a common starting point. nih.gov
| Computational Tool | Application | Predicted Properties | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Structural and electronic analysis | Optimized geometry, HOMO-LUMO energies, MESP | nih.govnih.gov |
| Molecular Docking | Predicting protein-ligand interactions | Binding affinity (S-score), binding pose, key interactions | nih.govacs.org |
| QSAR/QSRR | Correlating structure with activity/properties | Biological activity (pIC50), lipophilicity (logP) | mdpi.com |
Exploration of Supramolecular Chemistry and Materials Science Applications Involving the Sulfonamide Moiety
The sulfonamide functional group possesses distinct structural and electronic features that make it a valuable component for supramolecular chemistry and materials science. The group is rigid and contains both hydrogen bond donors (the N-H proton) and acceptors (the sulfonyl oxygens), facilitating the formation of predictable and stable intermolecular networks. wikipedia.org
In supramolecular chemistry, these hydrogen bonding capabilities can be exploited to engineer specific crystal lattices and self-assembling systems. For instance, studies on related sulfonamide-containing molecules have shown the formation of cyclic dimers through intermolecular hydrogen bonds. nih.govnih.gov The this compound scaffold could potentially form similar ordered assemblies or coordinate with metal ions to create metal-organic frameworks, where the sulfonamide acts as a versatile ligand. researchgate.netmdpi.com
In materials science, sulfonamides are already used as plasticizers for fiber-reinforced composites and as components in dyes. rsc.org The introduction of the sulfonate group into larger molecules is known to enhance water solubility and can induce conformational changes, properties that are highly valuable in the development of new biomaterials. mdpi.com There is also potential for this scaffold to be incorporated into advanced functional materials. For example, polymers containing sulfonamide groups have been investigated for their proton-conducting properties, suggesting applications in fuel cell membranes. rsc.org Furthermore, cyclic sulfonamides (sultams) have been used to create deep-blue emitters for organic electronics, highlighting the potential for this functional group in optoelectronic devices. wikipedia.org
Future Prospects for Scaffold Application in Chemical Biology Tool Development and Probe Discovery
The structural characteristics of this compound make it an intriguing candidate for the development of chemical biology tools and molecular probes. A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of its function in a cellular context.
The sulfonamide moiety is a common feature in many approved drugs and can be tailored to target specific enzymes or receptors. wikipedia.orgajchem-b.com The N-cyclopropyl group can impart conformational rigidity and increased metabolic stability, which are desirable properties for a probe that must remain intact in a complex biological environment. The 2-methoxyethane tail can be modified to attach reporter groups, such as fluorophores, without significantly disrupting the core's binding properties.
A promising application is in the design of fluorescent probes for live-cell imaging. nih.gov By conjugating the sulfonamide scaffold to a fluorescent dye, such as a naphthalimide, it is possible to create probes that can be taken up by cells and provide clear fluorescent images of specific organelles or targets. nih.gov The design could incorporate "switch-on" fluorescence, where the probe only becomes fluorescent after entering a specific cellular environment or binding to its target, thereby minimizing background signal. youtube.com Such tools would be invaluable for visualizing biological processes in real-time and for high-throughput screening assays to discover new drug candidates. nih.govyoutube.com
Q & A
Basic: What are the optimal synthetic routes for N-cyclopropyl-2-methoxyethane-1-sulfonamide?
Methodological Answer:
The synthesis typically involves sulfonylation of a cyclopropylamine precursor. A two-step approach is common:
Sulfonamide Formation : React cyclopropylamine with methoxyethylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
Key parameters include stoichiometric control of the sulfonyl chloride and reaction temperature to minimize byproducts like disubstituted sulfonamides .
Advanced: How can structural ambiguities in this compound be resolved experimentally?
Methodological Answer:
Use X-ray crystallography to confirm the spatial arrangement of the cyclopropyl and methoxy groups. For dynamic structural analysis:
- NMR Spectroscopy : Analyze - and -NMR to verify methoxy (-OCH) and sulfonamide (-SONH-) signals. For example, the methoxy proton appears as a singlet at δ 3.2–3.5 ppm, while the sulfonamide NH resonates at δ 5.5–6.0 ppm in DMSO-d .
- IR Spectroscopy : Confirm sulfonamide S=O stretches at 1150–1350 cm and N-H stretches at 3250–3350 cm .
Basic: What analytical techniques are critical for purity assessment of this compound?
Methodological Answer:
- HPLC-UV/HRMS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to detect impurities. High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H] at m/z 179.24 .
- Elemental Analysis : Validate %C, %H, %N, and %S with ≤0.4% deviation from theoretical values (CHNOS: C 40.21%, H 7.26%, N 7.82%, S 17.89%) .
Advanced: How to design a structure-activity relationship (SAR) study for this sulfonamide’s pharmacological potential?
Methodological Answer:
Core Modifications : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or cyclopropyl with bicyclo groups) .
Bioactivity Assays :
- Enzyme Inhibition : Test against carbonic anhydrase or proteases via fluorometric assays.
- Cellular Uptake : Use radiolabeled -sulfonamide to quantify permeability in Caco-2 cell monolayers.
Data Correlation : Apply multivariate analysis to link substituent electronic parameters (Hammett σ) with IC values .
Basic: What solvent systems are suitable for solubility studies of this compound?
Methodological Answer:
Prioritize solvents with intermediate polarity:
- Polar Aprotic : DMSO (≥50 mg/mL at 25°C).
- Aqueous Buffers : Use phosphate-buffered saline (PBS) at pH 7.4 with <1 mg/mL solubility, requiring co-solvents (e.g., 10% PEG-400) .
- LogP Estimation : Experimental logP (octanol/water) is ~1.2, predicting moderate lipid solubility .
Advanced: How to address contradictions in reported physicochemical data (e.g., melting point discrepancies)?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Perform triplicate runs at 10°C/min to determine melting point (reported range: 98–102°C). Discrepancies may arise from polymorphic forms or hydrate formation.
- Thermogravimetric Analysis (TGA) : Rule out solvent retention (>99% mass loss at >200°C indicates anhydrous form) .
Basic: What computational tools predict the reactivity of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrophilic sulfonamide sulfur (MEP surface analysis).
- Molecular Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., carbonic anhydrase IX) .
Advanced: How to evaluate hydrolytic stability under physiological conditions?
Methodological Answer:
- Forced Degradation : Incubate in simulated gastric fluid (pH 1.2, 37°C) and intestinal fluid (pH 6.8) for 24–72 hours.
- LC-MS Monitoring : Track degradation products (e.g., cyclopropylamine or sulfonic acid derivatives). Half-life >48 hours suggests suitability for oral dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
